2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid
CAS No.:
Cat. No.: VC15949094
Molecular Formula: C12H10N2O3
Molecular Weight: 230.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10N2O3 |
|---|---|
| Molecular Weight | 230.22 g/mol |
| IUPAC Name | 2-(4H-chromeno[4,3-c]pyrazol-1-yl)acetic acid |
| Standard InChI | InChI=1S/C12H10N2O3/c15-11(16)6-14-12-8(5-13-14)7-17-10-4-2-1-3-9(10)12/h1-5H,6-7H2,(H,15,16) |
| Standard InChI Key | XXTHKXAGHOOVNX-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(C3=CC=CC=C3O1)N(N=C2)CC(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound features a chromeno[4,3-c]pyrazole system, where a chromene (benzopyran) ring is fused with a pyrazole ring at the 4,3-c position. The acetic acid moiety is attached to the pyrazole nitrogen, introducing a carboxylic acid functional group that enhances solubility and potential for hydrogen bonding . This hybrid structure combines the electron-rich aromatic systems of chromene and pyrazole, which are known to interact with biological targets such as enzymes and receptors .
Table 1: Molecular Properties of 2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic Acid
| Property | Value |
|---|---|
| CAS Number | 1280694-94-1 |
| Molecular Formula | |
| Molecular Weight | 230.22 g/mol |
| Density | Not reported |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Likely polar aprotic solvents |
The absence of reported physicochemical data (e.g., melting point, solubility) underscores the need for further experimental characterization .
Synthetic Methodologies
Conventional Multi-Step Synthesis
Traditional routes involve constructing the chromeno[4,3-c]pyrazole core followed by acetic acid functionalization. A representative approach includes:
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Chromene Formation: Condensation of resorcinol derivatives with β-ketoesters.
-
Pyrazole Cyclization: Reaction with hydrazines under acidic or basic conditions.
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Acetic Acid Introduction: Alkylation or nucleophilic substitution to attach the acetic acid group .
Yields in these multi-step processes vary significantly (45–89%), depending on reaction conditions such as temperature, catalysts, and purification methods .
Green Synthesis Approaches
Recent advances emphasize eco-friendly protocols. Magnetized distilled water has been employed as a solvent and catalyst for one-pot syntheses of chromeno-pyrazole derivatives, achieving yields up to 93% . This method avoids toxic solvents and reduces energy consumption, aligning with green chemistry principles.
Table 2: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) |
|---|---|---|
| Conventional | Multi-step, acidic/basic | 45–89 |
| Green (Magnetized H₂O) | One-pot, room temperature | 80–93 |
| Cycloaddition | Diazomethane, dichloromethane | 61–89 |
Cycloaddition reactions using diazomethane in dichloromethane-diethyl ether mixtures also provide regioselective pathways to pyrazole-fused chromenes .
| Compound Class | Activity | Target Organisms/Cells |
|---|---|---|
| Chromeno-pyrazoles | Antimicrobial | S. aureus, E. coli |
| Pyrazole-carboxamides | Anticancer | Breast cancer cells (MCF7) |
| Coumarin-pyrazole dyads | Anti-inflammatory | COX-2 enzyme |
Research Gaps and Future Directions
Biological Screening
Despite promising analog data, no studies have directly evaluated 2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid for antimicrobial, anticancer, or neuroprotective effects. In vitro assays against disease-relevant cell lines and enzymes are critical next steps .
Structural Optimization
Modifying the acetic acid side chain or pyrazole substituents could enhance bioavailability or target specificity. Molecular docking studies could predict interactions with AChE or COX-2, guiding rational drug design .
Process Scalability
Improving the green synthesis protocol for industrial-scale production remains a challenge. Continuous flow reactors or biocatalytic methods may increase efficiency and yield .
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